5,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
5,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline: is a synthetic organic compound belonging to the class of tetrahydroquinolines. These compounds are characterized by a quinoline core structure that is partially saturated, making them versatile intermediates in organic synthesis and valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction , where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline core . The chlorination and methylation steps are then introduced to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to form quinoline derivatives.
Reduction: Catalytic hydrogenation can reduce the compound to more saturated derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine gas or alkyl halides for alkylation.
Major Products
The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which can be further utilized in synthetic chemistry.
Scientific Research Applications
5,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. For example, it may inhibit phenylethanolamine N-methyltransferase, affecting neurotransmitter synthesis .
Comparison with Similar Compounds
Similar Compounds
- 5,8-Dichloro-2-methyl-1,2,3,4-tetrahydroquinoline
- 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
Uniqueness
5,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H11Cl2N |
---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
5,8-dichloro-4-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H11Cl2N/c1-6-4-5-13-10-8(12)3-2-7(11)9(6)10/h2-3,6,13H,4-5H2,1H3 |
InChI Key |
JWZKSSXSQIKESX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=C(C=CC(=C12)Cl)Cl |
Origin of Product |
United States |
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